2,3,4-Trichloroaniline

Vue d'ensemble

Description

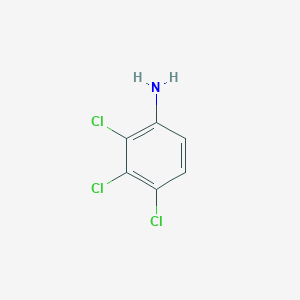

2,3,4-Trichloroaniline is an organic compound with the molecular formula C6H4Cl3N. It is a derivative of aniline, where three hydrogen atoms in the benzene ring are replaced by chlorine atoms at the 2, 3, and 4 positions. This compound is known for its use in various chemical syntheses and industrial applications due to its unique chemical properties .

Applications De Recherche Scientifique

Scientific Research Applications

1. Toxicology Studies

2,3,4-TCA has been extensively studied for its nephrotoxic effects. Research indicates that it can induce renal dysfunction both in vitro and in vivo. A study demonstrated that exposure to 2,3,4-TCA resulted in decreased organic ion accumulation in renal cortical slices, indicating its potential nephrotoxic effects . Case studies have shown that it can cause acute renal failure in animal models when administered at certain doses .

2. Environmental Impact Assessments

The compound is also significant in environmental toxicology. Its degradation pathways have been investigated to understand its persistence and toxicity in soil and aquatic environments. For example, studies have reported on the reductive dechlorination of 2,3,4-TCA in anaerobic soils and the impact of heavy metals like cadmium on this process . Understanding these pathways is crucial for assessing the environmental risks posed by chlorinated compounds.

3. Biotransformation Studies

Research into the biotransformation of 2,3,4-TCA has revealed insights into its metabolic pathways in various organisms. While some studies have focused on its nephrotoxic metabolites in mammals, others have explored its degradation by microbial communities in contaminated environments . These findings are essential for developing bioremediation strategies.

Agricultural Chemistry Applications

In agriculture, 2,3,4-TCA serves as a precursor for synthesizing herbicides and pesticides. Its role as a chemical intermediate allows for the development of compounds that target specific pests or weeds while minimizing harm to non-target species . The compound's efficacy and safety profiles are assessed through rigorous testing to ensure compliance with regulatory standards.

Environmental Monitoring

1. Soil and Water Analysis

The detection of 2,3,4-TCA in environmental samples is crucial for monitoring pollution levels. Solid-phase microextraction (SPME) techniques have been employed to measure concentrations of this compound in soil and water systems over time . Such methodologies help establish baseline data necessary for evaluating the effectiveness of remediation efforts.

2. Risk Assessment Frameworks

The compound's use in cumulative risk assessments highlights its relevance in regulatory frameworks aimed at managing chemical exposure risks from mixtures of dissimilarly acting substances . This approach facilitates a comprehensive understanding of how various chemicals interact within ecosystems.

Case Studies

Mécanisme D'action

Target of Action

Studies on similar compounds, such as 3,4,5-trichloroaniline, suggest that these compounds can have a nephrotoxic effect . This suggests that the renal cells could be a potential target.

Mode of Action

It’s suggested that bioactivation of trichloroanilines to toxic metabolites by cytochrome p450 (cyp), cyclooxygenase, and/or peroxidase contributes to their cytotoxicity . These enzymes may facilitate the conversion of 2,3,4-Trichloroaniline into reactive metabolites that can cause cellular damage.

Biochemical Pathways

It’s known that trichloroanilines can be n-acetylated by certain organisms . This suggests that this compound might interfere with acetylation pathways, potentially leading to the production of toxic metabolites.

Pharmacokinetics

It’s known that trichloroanilines can be biotransformed, and this biotransformation can influence their elimination .

Result of Action

Studies on similar compounds suggest that they can cause cytotoxicity in a time and concentration-dependent manner . This cytotoxicity is evidenced by increased lactate dehydrogenase (LDH) release .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s hydrophobicity can affect its bioconcentration in organisms . Additionally, certain bacterial strains isolated from polluted environments have been found to utilize a wide range of trichloroanilines, including this compound, as sources of carbon and energy .

Analyse Biochimique

Biochemical Properties

2,3,4-Trichloroaniline interacts with various enzymes and proteins in biochemical reactions. It has been shown that this compound is N-acetylated by certain species, such as the guppy . This suggests that it can interact with acetyltransferase enzymes, which catalyze the transfer of an acetyl group from one molecule to another.

Cellular Effects

The effects of this compound on cells are complex and can vary depending on the specific cellular context. For example, in guppy fish, this compound undergoes biotransformation, which can influence the elimination rate constants of the compound . This suggests that this compound can influence cellular metabolism and potentially impact cell signaling pathways and gene expression.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with enzymes and other biomolecules. As mentioned earlier, it can be N-acetylated by acetyltransferase enzymes . This suggests that this compound may bind to these enzymes, potentially inhibiting or activating them, and causing changes in gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, it has a boiling point of 292°C at 774 mmHg and a melting point of 65-67°C This indicates that the compound is stable under normal conditions but can degrade at high temperatures

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, in guppy fish, the elimination rate constants of this compound were found to be higher than those of other trichloroanilines, suggesting a dose-dependent effect

Metabolic Pathways

This compound is involved in metabolic pathways that include acetylation . This process involves the transfer of an acetyl group from acetyl-CoA to this compound, catalyzed by acetyltransferase enzymes. The resulting N-acetylated this compound may have different metabolic effects and interact with different enzymes or cofactors.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2,3,4-Trichloroaniline can be synthesized through the chlorination of aniline. The process involves the reaction of aniline with chlorine gas in the presence of a solvent such as carbon tetrachloride. The reaction typically occurs at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of N-chlorinating reagents. This method provides a more controlled and efficient way to introduce chlorine atoms into the aniline molecule. The reaction conditions include the use of solvents and controlled addition of chlorine gas to ensure the desired substitution pattern .

Analyse Des Réactions Chimiques

Types of Reactions

2,3,4-Trichloroaniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding nitro compounds.

Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.

Substitution: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Amino derivatives.

Substitution: Various substituted anilines depending on the nucleophile used.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4,6-Trichloroaniline: Another trichloroaniline isomer with chlorine atoms at the 2, 4, and 6 positions.

3,4,5-Trichloroaniline: An isomer with chlorine atoms at the 3, 4, and 5 positions.

2,4,5-Trichloroaniline: An isomer with chlorine atoms at the 2, 4, and 5 positions.

Uniqueness

2,3,4-Trichloroaniline is unique due to its specific substitution pattern, which influences its chemical reactivity and biological interactions. Compared to its isomers, it has distinct biotransformation pathways and elimination rates in organisms, making it a valuable compound for specific research applications .

Activité Biologique

2,3,4-Trichloroaniline (TCA) is a chlorinated aromatic amine that has garnered attention due to its potential biological activities and environmental implications. This article explores its biological activity, including antimicrobial properties, toxicity profiles, and biochemical interactions based on diverse research findings.

This compound is characterized by three chlorine substituents on the aniline ring, which significantly influences its chemical behavior and biological interactions. The presence of halogen atoms is known to enhance the biological activity of compounds by altering their reactivity and interaction with biological systems.

Antimicrobial Activity

Research indicates that TCA exhibits notable antimicrobial properties . A study highlighted the synthesis of various chlorinated derivatives from trichloroanilines, demonstrating significant antimicrobial effects against several bacterial strains, including Escherichia coli and Bacillus subtilis. The minimum inhibitory concentrations (MICs) were reported to be comparable to standard antibiotics such as streptomycin, indicating TCA's potential as a lead compound for developing new antibacterial agents .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|---|

| This compound | E. coli | 50 | Streptomycin | 50 |

| This compound | B. subtilis | 25 | Streptomycin | 25 |

| This compound | Staphylococcus aureus | 100 | Penicillin | 100 |

Toxicological Profile

The toxicological effects of TCA have been extensively studied. It has been identified as toxic to aquatic organisms , particularly affecting the reproduction and survival rates of species such as Folsomia candida. The compound's toxicity is linked to its ability to undergo biotransformation in organisms, leading to the formation of reactive metabolites that can cause cellular damage .

Case Studies on Toxicity

- Nephrotoxicity Study : In vitro studies assessed the nephrotoxic potential of TCA using isolated renal cortical cells. The results indicated significant cytotoxicity at varying concentrations, suggesting that TCA could induce oxidative stress and cellular damage in renal tissues .

- Environmental Impact Assessment : A study evaluated the degradation of TCA in methanogenic groundwater slurries. The compound was found to be reductively dehalogenated by microbial communities, highlighting its persistence and potential for bioaccumulation in aquatic environments .

The biological activity of TCA can be attributed to several mechanisms:

- Reactive Oxygen Species (ROS) Generation : TCA has been shown to induce oxidative stress in cells by generating ROS, which can lead to cellular damage and apoptosis.

- Enzyme Inhibition : Studies indicate that TCA may inhibit key metabolic enzymes such as cytochrome P450s and flavin-containing monooxygenases (FMOs), affecting drug metabolism and detoxification pathways in organisms .

Structure-Activity Relationships (SAR)

Quantitative structure-activity relationship (QSAR) models have been developed to predict the toxicity of chlorinated anilines based on their structural features. These models suggest a strong correlation between the number and position of chlorine substituents and the biological activity of these compounds .

Table 2: QSAR Parameters for Chlorinated Anilines

| Compound | Log Kow | EC10 (µg/L) | EC50 (µg/L) |

|---|---|---|---|

| This compound | 3.94 | 284.3 | 481.1 |

| 3,5-Dichloroaniline | 2.98 | 167.8 | 434.6 |

| Pentachloroaniline | 5.09 | Not measured | Not measured |

Propriétés

IUPAC Name |

2,3,4-trichloroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c7-3-1-2-4(10)6(9)5(3)8/h1-2H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRJUYQOFOMFVQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2022098 | |

| Record name | 2,3,4-Trichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

634-67-3, 54686-91-8 | |

| Record name | 2,3,4-Trichloroaniline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=634-67-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3,4-Trichloroaniline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634673 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, trichloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054686918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 634-67-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3,4-Trichloroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2022098 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-trichloroaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.196 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3,4-TRICHLOROANILINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84PW2M8B8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the environmental concerns associated with 2,3,4-Trichloroaniline?

A: this compound is a chlorinated aniline that raises environmental concerns due to its persistence and potential toxicity. [, , ] While it can be anaerobically degraded by certain bacteria like Geobacter sp. KT5, [] factors like cadmium concentration in the soil can significantly impact this degradation process. [] Research shows that cadmium can inhibit the reductive dechlorination of this compound in various soil types, impacting its breakdown in the environment. []

Q2: How does the structure of this compound influence its toxicity compared to other chlorinated anilines?

A: While all chlorinated anilines are considered polar narcotics, their degree of chlorination influences their specific effects at the molecular level. [] A study comparing aniline, 4-chloroaniline, 3,5-dichloroaniline, and this compound found that while all induced membrane damage in bacteria, the higher chlorinated anilines like this compound triggered a broader stress response. [] This suggests that the increased chlorination might lead to additional interactions with cellular components beyond the primary mode of action. []

Q3: How does this compound interact with cytochrome P450 enzymes, and what are the implications?

A: Research suggests that halogenated anilines, including this compound, can inhibit cytochrome P450 enzymes, specifically CYP2E1 and CYP2A6. [] These enzymes are involved in the metabolic activation of compounds like dimethylnitrosamine (DMN), a known carcinogen. [] Therefore, the inhibitory effect of this compound on these enzymes could have implications for the metabolism and toxicity of other compounds metabolized by the same pathways. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.